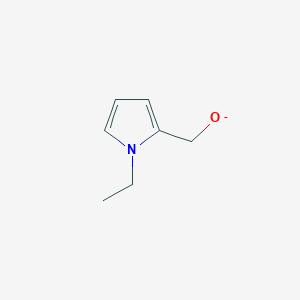![molecular formula C10H14N2 B1405977 N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine CAS No. 1505926-86-2](/img/structure/B1405977.png)
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine is a chemical compound with the formula C10H14N2 and a molecular weight of 162.23 . It is used as a chemical reagent for research purposes .
Molecular Structure Analysis
The molecular structure of N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a methylpyridine group via a methylene bridge . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Potential Research Directions
Neurotransmitter Systems Modulation
Research on similar compounds has explored their role in modulating neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA), which are critical in various neurological and psychiatric disorders. For instance, compounds acting as 5-HT1B antagonists have shown potential in treating anxiety and affective disorders due to their anxiolytic and antidepressant efficacy in animal models (Hudzik et al., 2003). Such studies suggest that N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine could be investigated for similar neuromodulatory effects.
Drug Interaction and Toxicity
Another area of interest is the study of new psychoactive substances (NPS) and their interactions, which can lead to complex clinical presentations like serotonin syndrome. This syndrome results from excessive serotonergic activity and can be induced by various drugs, highlighting the importance of understanding drug interactions and toxicological profiles (Schifano et al., 2021). Research on N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine might explore its pharmacokinetics, potential for interaction with other compounds, and safety profile.
Enhancement of Therapeutic Protocols
The use of D-cycloserine, a compound with partial NMDA receptor agonist activity, in enhancing fear extinction and exposure therapy in neuropsychiatric diseases like anxiety disorders and schizophrenia, underscores the potential of targeting specific neurotransmitter systems for therapeutic gains (Norberg et al., 2008). Investigating N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine in similar contexts could provide new avenues for augmenting existing treatments.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-10(11-6-8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGOMWRCGCWRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)







![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)




